molecular formula C12H18N4O B1481856 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine CAS No. 2098085-71-1

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine

Cat. No.: B1481856
CAS No.: 2098085-71-1
M. Wt: 234.3 g/mol
InChI Key: YLMMRWUOZQUIFY-UHFFFAOYSA-N
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Description

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an azetidine group and a cyclopropyl group, connected via an ether linkage to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine typically involves multiple steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinyl halides.

    Attachment of the azetidine group: The azetidine moiety can be introduced through nucleophilic substitution reactions using azetidine derivatives.

    Ether linkage formation: The final step involves the formation of the ether linkage between the pyrimidine core and the ethanamine moiety, typically through a Williamson ether synthesis using appropriate alkyl halides and alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and ethanamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(Pyrrolidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
  • 2-((6-(Morpholin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
  • 2-((6-(Piperidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine

Uniqueness

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-[6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-4-7-17-11-8-10(16-5-1-6-16)14-12(15-11)9-2-3-9/h8-9H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMMRWUOZQUIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC(=N2)C3CC3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
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2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 6
2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine

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